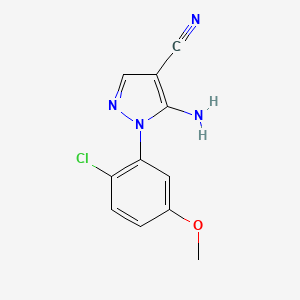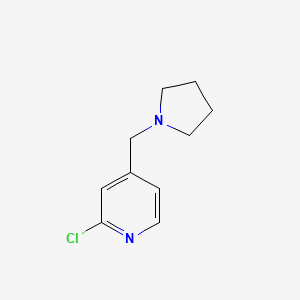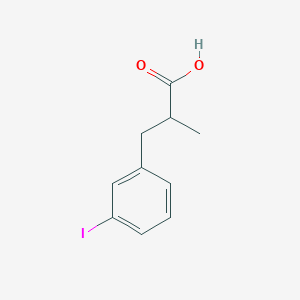
3-(3-Iodophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
3-(3-Iodophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioactive Labeling and Medical Imaging
3-(3-Iodophenyl)-2-methylpropanoic acid and related compounds have applications in radioactive labeling and medical imaging. For instance, [125I]EINT, a radiolabeled analog of this compound, demonstrates high radiochemical purity and specific activity, making it suitable for medical imaging purposes (Zhong et al., 2000). Additionally, compounds like 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) have shown promise in myocardial imaging due to their high uptake in heart tissue, indicating their potential use in evaluating myocardial fatty acid uptake (Knapp et al., 1986).
Synthesis of Anti-inflammatory Compounds
Compounds structurally similar to this compound are used in synthesizing anti-inflammatory drugs. For instance, the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, which belong to the arylpropanoic acid class of compounds, shows significant anti-inflammatory activity (Dilber et al., 2008). These findings are essential for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Enantioselective Syntheses in Pharmaceutical Chemistry
The enantioselective synthesis of 2-arylpropanoic acid derivatives, related to this compound, is critical in pharmaceutical chemistry. High enantiomeric excess in synthesizing these compounds, such as ibuprofen and ketoprofen, is achieved through controlled stereochemistry (Hamon et al., 1995). This method is vital for producing optically active pharmaceuticals.
Bioengineering and Biotechnology
This compound derivatives have applications in bioengineering, particularly in producing valuable chemicals from renewable resources. An example is the production of 3-hydroxypropanoic acid (3-HP) from glycerol by engineered bacteria, which is a critical platform chemical used in various industrial applications (Jers et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSIKJSVQHYPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


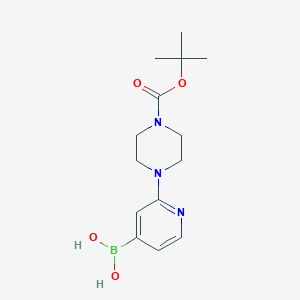
![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)
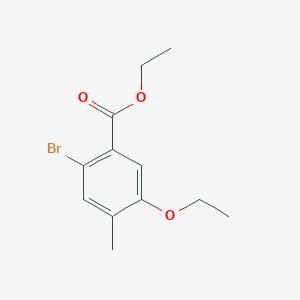
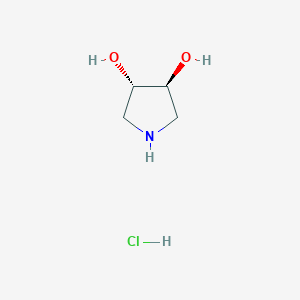


![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)
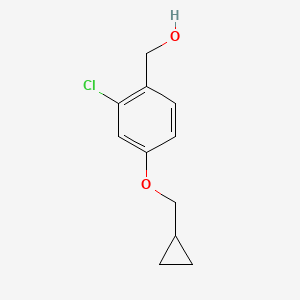
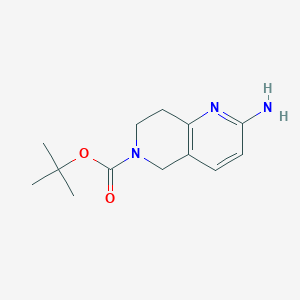

![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)
